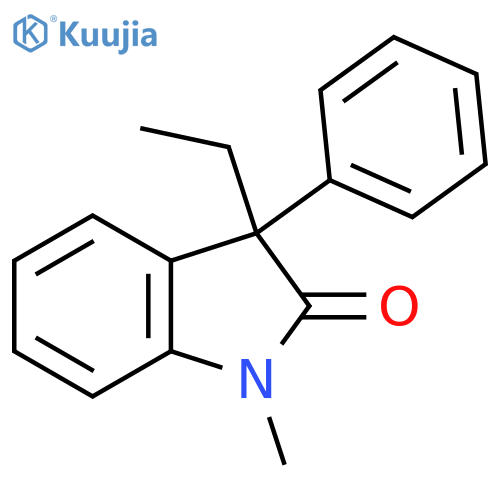

Cas no 35524-76-6 (3-Ethyl-1-methyl-3-phenylindolin-2-one)

3-Ethyl-1-methyl-3-phenylindolin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-ETHYL-1-METHYL-3-PHENYLINDOLIN-2-ONE

- 1-Methyl-3-ethyl-3-phenylindoline-2-one

- 3-Ethyl-1-methyl-3-phenylindolin-2-one

-

- インチ: 1S/C17H17NO/c1-3-17(13-9-5-4-6-10-13)14-11-7-8-12-15(14)18(2)16(17)19/h4-12H,3H2,1-2H3

- InChIKey: MSTFIOZAKQIYGW-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C2C=CC=CC=2)(CC)C2C=CC=CC=2N1C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 347

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 20.3

3-Ethyl-1-methyl-3-phenylindolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM518850-1g |

3-Ethyl-1-methyl-3-phenylindolin-2-one |

35524-76-6 | 95% | 1g |

$*** | 2023-05-30 | |

| Alichem | A199010835-1g |

3-Ethyl-1-methyl-3-phenylindolin-2-one |

35524-76-6 | 97% | 1g |

$1036.35 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734278-1g |

3-Ethyl-1-methyl-3-phenylindolin-2-one |

35524-76-6 | 98% | 1g |

¥9744.00 | 2024-05-17 |

3-Ethyl-1-methyl-3-phenylindolin-2-one 関連文献

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

3-Ethyl-1-methyl-3-phenylindolin-2-oneに関する追加情報

Comprehensive Guide to 3-Ethyl-1-methyl-3-phenylindolin-2-one (CAS No. 35524-76-6): Properties, Applications, and Market Insights

3-Ethyl-1-methyl-3-phenylindolin-2-one (CAS No. 35524-76-6) is a specialized organic compound belonging to the indolinone family. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals often search for terms like "3-Ethyl-1-methyl-3-phenylindolin-2-one uses", "CAS 35524-76-6 properties", and "indolinone derivatives synthesis", reflecting the growing interest in this molecule.

The molecular structure of 3-Ethyl-1-methyl-3-phenylindolin-2-one combines an indolinone core with ethyl, methyl, and phenyl substituents, creating a versatile scaffold for further chemical modifications. This structural complexity makes it valuable for developing novel compounds with specific biological activities. Current trends in drug discovery highlight the importance of such heterocyclic compounds, particularly in targeting neurological disorders and inflammation-related conditions.

From a chemical perspective, 3-Ethyl-1-methyl-3-phenylindolin-2-one exhibits interesting physical and chemical properties. The compound typically appears as a crystalline solid with moderate solubility in common organic solvents. Its stability under various conditions makes it suitable for diverse applications. Recent studies have explored its potential as a building block for more complex molecules, addressing frequent search queries like "indolinone derivatives in medicinal chemistry" and "CAS 35524-76-6 synthesis methods".

In pharmaceutical research, 3-Ethyl-1-methyl-3-phenylindolin-2-one serves as a key intermediate for developing potential therapeutic agents. The indolinone moiety is known to interact with various biological targets, making derivatives of this compound particularly valuable. Researchers investigating "drug discovery using indolinone scaffolds" or "35524-76-6 biological activity" will find this compound relevant to their work. The ethyl and phenyl substitutions offer opportunities for structure-activity relationship studies, a hot topic in modern drug design.

The agrochemical industry has also shown interest in 3-Ethyl-1-methyl-3-phenylindolin-2-one derivatives. These compounds have demonstrated potential as precursors for developing novel plant protection agents. With increasing global focus on sustainable agriculture and reduced environmental impact, searches for "eco-friendly agrochemical intermediates" and "indolinone-based pesticides" have risen significantly, positioning this compound as a valuable research target.

Material science applications of 3-Ethyl-1-methyl-3-phenylindolin-2-one are emerging as another area of interest. The compound's aromatic structure and potential for conjugation make it suitable for developing organic electronic materials. This aligns with current trends in searching for "organic semiconductor precursors" and "indolinone-based functional materials", particularly in the context of flexible electronics and optoelectronic devices.

Synthetic approaches to 3-Ethyl-1-methyl-3-phenylindolin-2-one have evolved significantly, with researchers developing more efficient and environmentally friendly routes. Modern synthetic protocols often address common search queries like "green synthesis of indolinones" and "catalytic methods for 35524-76-6 production". These advancements contribute to the compound's accessibility for various research and industrial applications.

The global market for 3-Ethyl-1-methyl-3-phenylindolin-2-one reflects its growing importance. Pharmaceutical and agrochemical companies increasingly seek specialized intermediates like this compound, driving demand. Market analysts tracking "indolinone derivatives market trends" or "CAS 35524-76-6 suppliers" report steady growth in this sector, particularly in regions with strong research and development infrastructures.

Quality control and analytical characterization of 3-Ethyl-1-methyl-3-phenylindolin-2-one remain crucial aspects for researchers and manufacturers. Advanced analytical techniques, including HPLC, NMR, and mass spectrometry, ensure the compound meets required purity standards. Professionals searching for "35524-76-6 analytical methods" or "indolinone purity testing" will find this information particularly valuable for their work.

Safety considerations for handling 3-Ethyl-1-methyl-3-phenylindolin-2-one follow standard laboratory practices for organic compounds. While not classified as hazardous under normal conditions, proper handling procedures should be observed. This addresses common concerns reflected in searches for "CAS 35524-76-6 safety data" and "indolinone handling precautions" among laboratory professionals.

Future research directions for 3-Ethyl-1-methyl-3-phenylindolin-2-one include exploring its potential in new therapeutic areas and advanced material applications. The compound's versatility makes it a promising candidate for addressing current challenges in these fields. Researchers investigating "emerging applications of indolinones" or "35524-76-6 future prospects" will find numerous opportunities for innovation with this molecular scaffold.

In conclusion, 3-Ethyl-1-methyl-3-phenylindolin-2-one (CAS No. 35524-76-6) represents a valuable compound with diverse applications across multiple scientific disciplines. Its unique structural features, combined with growing interest in indolinone chemistry, position it as an important subject for ongoing research and development. The compound addresses numerous current scientific and industrial needs, making it relevant to searches ranging from "specialty chemical intermediates" to "pharmaceutical building blocks" in today's research landscape.

35524-76-6 (3-Ethyl-1-methyl-3-phenylindolin-2-one) 関連製品

- 76139-65-6(4-Amino-3,5-dimethylpyridine1-oxide)

- 1257664-95-1(4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran)

- 2580223-00-1(1-(4-{(benzyloxy)carbonylamino}phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid)

- 2207-96-7(Methyl (E)-2-Phenyldiazene-1-carboxylate)

- 851864-60-3(2-(benzylsulfanyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole)

- 2178338-88-8(1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one)

- 681279-71-0(N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide)

- 19009-68-8(2-(4-Methoxyphenyl)cyclopropanamine)

- 60870-34-0(2-(2-Furoyl)-N-phenylhydrazinecarbothioamide)

- 1797246-55-9(3-cyano-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide)